molecular formula C22H23NO6S B2399352 N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 946243-44-3

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2399352
CAS RN: 946243-44-3
M. Wt: 429.49
InChI Key: AUZJEJTWYMBPKF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company Novartis, and it has since been the subject of numerous scientific investigations.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of research focuses on the synthesis and reactions of compounds involving furan derivatives, methoxyphenyl groups, and sulfonyl functional groups. For example, the Diels-Alder cycloaddition reaction has been explored with substituted furans and phenylsulfonyl ethylene, highlighting the importance of these reactions in constructing complex molecular structures with high yields and selectivity (Arjona et al., 1998). Similarly, the reaction of arylsulfonyloxytropones with active methylene compounds has been studied, leading to derivatives that further showcase the reactivity of sulfonyl and furanyl groups in synthetic chemistry (Nozoe et al., 1971).

Catalysis and Material Science

In material science, the modification and functionalization of graphene oxide using sulfonyl groups demonstrate the utility of these functional groups in enhancing the properties of materials for specific applications, such as catalysis for biofuel production (Antunes et al., 2014). This research underscores the versatility of sulfonyl and related groups in modifying surfaces to achieve desired chemical reactivity.

Pharmacology and Biological Applications

Though the specific exclusion of drug use, dosage, and side effects was requested, it is noteworthy that related research often explores the biological activities of compounds with furanyl, sulfonyl, and methoxyphenyl groups. Studies have been conducted on the synthesis and evaluation of derivatives for various biological activities, including enzyme inhibition, which is fundamental in drug discovery and development processes (Saxena et al., 2009).

Environmental and Analytical Chemistry

Analytical methods have also been developed to understand the environmental fate and behavior of structurally related compounds, highlighting the importance of these studies in assessing the environmental impact of chemical substances (Coleman et al., 2000).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-16-6-3-4-7-19(16)29-15-22(24)23-14-21(20-8-5-13-28-20)30(25,26)18-11-9-17(27-2)10-12-18/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZJEJTWYMBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

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